2-Allylthio-4-amino-5-tosylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allylthio-4-amino-5-tosylthiazole is a chemical compound with the molecular formula C13H14N2O2S3. It is known for its unique structure, which includes a thiazole ring substituted with an allylthio group, an amino group, and a tosyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allylthio-4-amino-5-tosylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Introduction of the Allylthio Group: The allylthio group is introduced via a nucleophilic substitution reaction, where an allylthiol reacts with the thiazole ring.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.
Tosylation: The tosyl group is added through a tosylation reaction, typically using tosyl chloride and a base
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Allylthio-4-amino-5-tosylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The allylthio and tosyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides are used for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives .
Scientific Research Applications
2-Allylthio-4-amino-5-tosylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Allylthio-4-amino-5-tosylthiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the bacterial cell wall synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
2-Allylthio-4-amino-5-methylthiazole: Similar structure but with a methyl group instead of a tosyl group.
2-Allylthio-4-amino-5-phenylthiazole: Similar structure but with a phenyl group instead of a tosyl group.
2-Allylthio-4-amino-5-ethylthiazole: Similar structure but with an ethyl group instead of a tosyl group
Uniqueness
2-Allylthio-4-amino-5-tosylthiazole is unique due to the presence of the tosyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biological research .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-prop-2-enylsulfanyl-1,3-thiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c1-3-8-18-13-15-11(14)12(19-13)20(16,17)10-6-4-9(2)5-7-10/h3-7H,1,8,14H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGUKODPKWDREC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(S2)SCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375669 |
Source
|
Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-[(prop-2-en-1-yl)sulfanyl]-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117420-83-4 |
Source
|
Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-[(prop-2-en-1-yl)sulfanyl]-1,3-thiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.